An In-Depth Technical Guide to the Physical Properties of 3,3-Dimethylpyrrolidine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of 3,3-Dimethylpyrrolidine Hydrochloride
This guide provides a comprehensive overview of the core physical properties of 3,3-Dimethylpyrrolidine hydrochloride (CAS No: 792915-20-9), a key building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies and offers field-proven insights to ensure the generation of reliable and reproducible data.
Chemical Identity and Structural Elucidation
A foundational understanding of a compound's identity is paramount before any physical property assessment. 3,3-Dimethylpyrrolidine hydrochloride is the salt formed from the reaction of the cyclic secondary amine, 3,3-dimethylpyrrolidine, with hydrochloric acid. This conversion from a free base to a hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve handling characteristics of amine-containing compounds.[1]
The gem-dimethyl substitution at the C3 position of the pyrrolidine ring introduces steric hindrance that can influence the molecule's conformation, intermolecular interactions, and ultimately, its physical properties.
| Identifier | Value | Source(s) |
| CAS Number | 792915-20-9 | [2] |
| Molecular Formula | C₆H₁₄ClN | [2] |
| Molecular Weight | 135.64 g/mol | [2] |
| IUPAC Name | 3,3-dimethylpyrrolidin-1-ium chloride | N/A |
| Synonyms | 3,3-dimethylpyrrolidine HCl | [3] |
| SMILES | CC1(C)CCNC1.Cl | |
| InChI Key | PVDSQZKZYULVPR-UHFFFAOYSA-N | [4] |
Key Physical Properties: A Practical Assessment
While extensive experimental data for 3,3-Dimethylpyrrolidine hydrochloride is not broadly published, this section outlines the critical physical properties and provides robust, validated protocols for their determination in a research setting.
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically < 2°C) is indicative of high purity, whereas impurities will lead to a depressed and broadened melting range.[5] As a hydrochloride salt, 3,3-Dimethylpyrrolidine hydrochloride is expected to be a solid at room temperature with a relatively high melting point compared to its free base.
Experimental Protocol: Capillary Melting Point Determination [6][7]
This method remains the gold standard for its simplicity and accuracy.
-
Sample Preparation:
-
Ensure the sample is completely dry by placing it under a high vacuum for several hours.
-
Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[6]
-
-
Measurement:
-
Insert the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to approximately 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5]
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted (T₂).
-
The melting range is reported as T₁ - T₂.
-
Causality: A slow heating rate near the melting point is crucial. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an artificially elevated and broad melting range.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development, influencing everything from reaction kinetics to bioavailability. As a hydrochloride salt, 3,3-Dimethylpyrrolidine hydrochloride is anticipated to have significantly higher aqueous solubility than its free base form due to the ionic interaction between the protonated amine and water.[8]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [8][9]
This method determines the thermodynamic equilibrium solubility.
-
System Preparation:
-
Prepare a series of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions) and organic solvents (e.g., Dichloromethane, Methanol, Acetonitrile).[9]
-
Add an excess amount of 3,3-Dimethylpyrrolidine hydrochloride to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (typically 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
-
Sample Analysis:
-
Allow the vials to stand, letting the excess solid settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UPLC-MS.
-
Causality: Using an excess of the solid is non-negotiable as it drives the system to a state of equilibrium, ensuring the measured solubility is the maximum concentration achievable under the specified conditions. Filtration is critical to prevent undissolved solid particles from artificially inflating the measured concentration.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for confirming the structure of 3,3-Dimethylpyrrolidine hydrochloride by showing the number of unique protons, their connectivity (via spin-spin coupling), and their chemical environment.
Expected ¹H NMR Spectral Features:
-
Methyl Protons (C(CH₃)₂): A sharp singlet, integrating to 6 protons.
-
Methylene Protons (CH₂): Two distinct signals, appearing as multiplets, each integrating to 2 protons. The protons on C2 and C5 will be deshielded due to their proximity to the nitrogen atom.
-
Amine Proton (N-H): A broad singlet. Its chemical shift can be highly variable and dependent on the solvent and concentration.
Experimental Protocol: ¹H NMR Sample Preparation [10][11]
-
Sample Weighing: Accurately weigh approximately 2-5 mg of the compound.[11]
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent.[11] For hydrochloride salts, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves ionic compounds and has a distinct residual solvent peak for referencing.[10]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
Causality: DMSO-d₆ is often preferred over deuterated chloroform (CDCl₃) or methanol (CD₃OD) for amine salts. In CDCl₃, solubility can be poor, leading to broad peaks. In CD₃OD, the acidic N-H proton can exchange with the deuterium of the solvent, causing the N-H signal to disappear.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 3,3-Dimethylpyrrolidine hydrochloride, the key vibrational modes are associated with the N-H and C-H bonds.
Expected IR Absorption Bands:
-
N-H Stretch: A broad and strong absorption band in the region of 2400-2800 cm⁻¹, characteristic of a secondary amine salt.
-
C-H Stretch (Aliphatic): Multiple sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
N-H Bend: An absorption band around 1560-1640 cm⁻¹.
The IR spectrum of the parent amine, pyrrolidine, shows a characteristic N-H stretch between 3300 and 3400 cm⁻¹.[12] The shift to a lower frequency and significant broadening in the hydrochloride salt is a definitive indicator of salt formation.
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazards: 3,3-Dimethylpyrrolidine hydrochloride is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]
Visualizing Experimental Workflows
To further clarify the logical flow of the experimental protocols described, the following diagrams are provided.
Caption: Workflow for Equilibrium Solubility Assessment.
References
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PubChem. 3,3-Dimethylpyrrolidine. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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SlideShare. experiment (1) determination of melting points. [Link]
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Molecules. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]
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ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]
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The Journal of Physical Chemistry A. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. [Link]
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Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
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Defense Technical Information Center. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]
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